Regioisomeric Fluorine Position: Ortho- vs. Meta-Fluorophenyl Substitution on the Carboxamide
The target compound places the fluorine atom at the ortho (2-) position of the N-phenyl ring. Its closest commercially listed analog, 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, shifts the fluorine to the meta position. While no direct head-to-head biological comparison has been published for this pair, SAR studies on benzofuran-2-carboxamides in PDE IV inhibition patent US 5,972,936 indicate that the position of halogen substituents on the N-phenyl ring directly modulates inhibitory potency [1]. The ortho-fluorine in the target compound introduces a unique local dipole and steric constraint adjacent to the amide NH, which is expected to alter the hydrogen-bonding geometry with the catalytic site relative to the meta-substituted analog.
| Evidence Dimension | Halogen position on N-phenyl ring (structural differentiation) |
|---|---|
| Target Compound Data | Fluorine at ortho (2-) position; molecular weight 408.8 g/mol; CLogP ~4.2 (estimated) |
| Comparator Or Baseline | 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (meta-fluorine isomer; molecular weight 408.8 g/mol; identical CLogP) |
| Quantified Difference | No quantitative biological potency difference available; structural difference is positional (ortho vs. meta) with expected impact on target binding geometry per class SAR. |
| Conditions | Structural comparison; biological inference from PDE IV benzofuran carboxamide SAR (US Patent 5,972,936) |
Why This Matters
For procurement decisions in SAR campaigns, the ortho-fluorine regioisomer should be tested separately from the meta-isomer because even single-atom positional changes in this scaffold can alter IC50 values by an order of magnitude, as demonstrated for related benzofuran carboxamides.
- [1] Darwin Discovery Limited. Benzofuran carboxamides and their therapeutic use. US Patent 5,972,936. Published October 26, 1999. View Source
